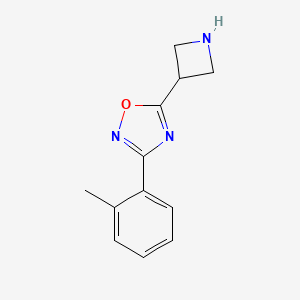
1-(1,4-Diethylpiperidin-4-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4-Diethylpiperidin-4-yl)piperazine is a chemical compound with the molecular formula C13H27N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Diethylpiperidin-4-yl)piperazine typically involves the reaction of piperazine with 1,4-diethylpiperidine under specific conditions. One common method includes the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,4-Diethylpiperidin-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atoms in the piperazine ring act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,4-Diethylpiperidin-4-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1,4-Diethylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Piperazine: A simpler analog with similar structural features but different functional groups.
1-(1-Methylpiperidin-4-yl)piperazine: A closely related compound with a methyl group instead of an ethyl group.
1-(4-Benzylpiperidin-4-yl)piperazine: Another analog with a benzyl group, offering different chemical properties.
Uniqueness: 1-(1,4-Diethylpiperidin-4-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C13H27N3 |
|---|---|
Molekulargewicht |
225.37 g/mol |
IUPAC-Name |
1-(1,4-diethylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C13H27N3/c1-3-13(16-11-7-14-8-12-16)5-9-15(4-2)10-6-13/h14H,3-12H2,1-2H3 |
InChI-Schlüssel |
IRBQPPKCUOBELD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCN(CC1)CC)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



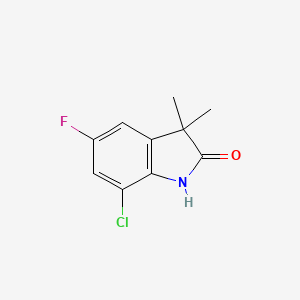
![1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}-1H-pyrazole](/img/structure/B13206369.png)
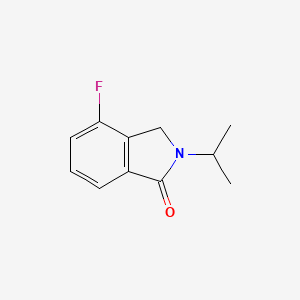

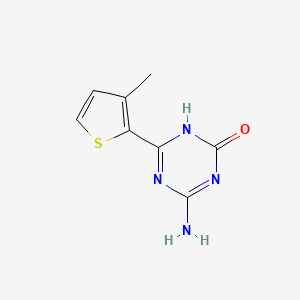
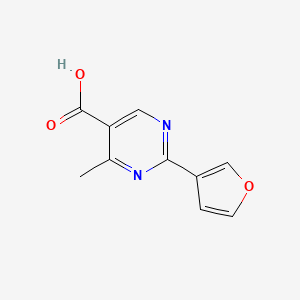

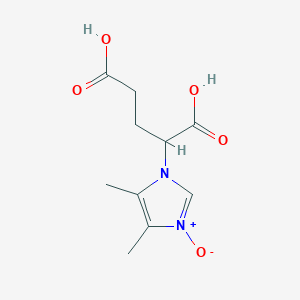
![2-[3-(Butan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13206414.png)
![[(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B13206420.png)

![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)
